1-[(3-chlorophenyl)methyl]-6-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound, also known by its CAS number 1513704-28-3, is a chemical with the molecular formula C13H12ClN5 . It has a molecular weight of 273.72 .
Molecular Structure Analysis
The molecular structure of this compound consists of a pyrazolo[3,4-d]pyrimidin-4-amine core, with a 3-chlorophenylmethyl group at the 1-position and a methyl group at the 6-position .Physical And Chemical Properties Analysis
The compound has a predicted density of 1.46±0.1 g/cm3 .科学的研究の応用
Synthetic Pathways and Heterocyclic Chemistry
The synthesis of heterocyclic compounds like pyrazolo[3,4-d]pyrimidines is a subject of considerable interest due to their wide-ranging applications in medicinal chemistry and drug discovery. The chemistry of 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5- ones, as a scaffold, illustrates the reactivity and utility of related heterocyclic compounds in the synthesis of diverse heterocycles, including pyrazolo-imidazoles, -thiazoles, and others, underlining their importance as building blocks in heterocyclic chemistry (Gomaa & Ali, 2020).
Medicinal Chemistry and Drug Discovery
Pyrazolo[1,5-a]pyrimidine scaffolds, sharing a core resemblance with pyrazolo[3,4-d]pyrimidines, are highlighted for their broad range of medicinal properties, including anticancer, anti-inflammatory, and central nervous system (CNS) activities. These scaffolds serve as a basis for developing drug-like candidates with significant biological activities. The structure-activity relationship (SAR) studies on these scaffolds emphasize their potential in targeting various diseases, offering a blueprint for further medicinal exploration of pyrazolo[3,4-d]pyrimidines (Cherukupalli et al., 2017).
Antimicrobial Applications
Research on pyrazole clubbed with pyrimidine derivatives has underscored their potent antimicrobial properties. These studies have identified synthetic approaches and structural modifications that enhance antimicrobial efficacy, indicating that pyrazolo[3,4-d]pyrimidines could potentially contribute to the development of new antimicrobial agents. This suggests a promising avenue for applying 1-[(3-chlorophenyl)methyl]-6-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine in antimicrobial research, leveraging its structural framework (Trivedi, Joshi, & Patel, 2022).
Optoelectronic Materials
The incorporation of pyrazolo and pyrimidine moieties into π-extended conjugated systems has been explored for the development of optoelectronic materials. These heterocyclic scaffolds, including pyrazolo[3,4-d]pyrimidines, are valuable for creating novel materials for electronic devices, luminescent elements, and photoelectric conversion, demonstrating the versatility and potential of these compounds beyond pharmaceutical applications (Lipunova, Nosova, Charushin, & Chupakhin, 2018).
将来の方向性
作用機序
Target of Action
Similar compounds with pyrazolo[3,4-d]pyrimidine scaffolds have been reported to inhibit cyclin dependent kinases (cdks), particularly cdk2 . CDK2 is a key component in cell proliferation and its inhibition is a promising strategy for cancer treatment .
Mode of Action
Compounds with similar structures have been shown to inhibit cdk2, leading to alterations in cell cycle progression . This suggests that 1-[(3-chlorophenyl)methyl]-6-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine may interact with its target in a similar manner.
Biochemical Pathways
The inhibition of cdk2 can affect the cell cycle, particularly the transition from the g1 phase to the s phase . This can lead to cell cycle arrest and apoptosis, thereby inhibiting the proliferation of cancer cells .
Pharmacokinetics
In silico admet studies of similar compounds have shown suitable pharmacokinetic properties . These properties can influence the bioavailability of the compound.
Result of Action
Similar compounds have been shown to cause significant alterations in cell cycle progression and induce apoptosis within cells . This suggests that 1-[(3-chlorophenyl)methyl]-6-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine may have similar effects.
特性
IUPAC Name |
1-[(3-chlorophenyl)methyl]-6-methylpyrazolo[3,4-d]pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClN5/c1-8-17-12(15)11-6-16-19(13(11)18-8)7-9-3-2-4-10(14)5-9/h2-6H,7H2,1H3,(H2,15,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSSWNOUJZDMFDV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C2C=NN(C2=N1)CC3=CC(=CC=C3)Cl)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClN5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(3-chlorophenyl)methyl]-6-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine | |
CAS RN |
1513704-28-3 |
Source
|
Record name | 1-[(3-chlorophenyl)methyl]-6-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。